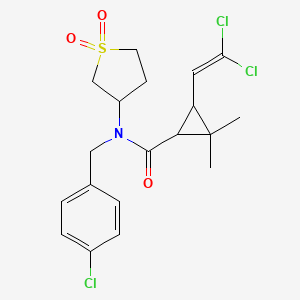![molecular formula C15H13BrN4S B12146451 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole CAS No. 676443-36-0](/img/structure/B12146451.png)
3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenylmethylthio group, a methyl group, and a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Bromophenylmethylthio Group: This step involves the nucleophilic substitution of a suitable bromophenylmethylthio precursor onto the triazole ring. Common reagents include bromophenylmethylthio chloride and a base such as sodium hydride.
Methylation and Pyridyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromophenylmethylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar triazole core but differs in the substituents attached to the ring.
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: This compound features a different heterocyclic system but also contains a bromophenyl group.
Uniqueness
3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
676443-36-0 |
|---|---|
分子式 |
C15H13BrN4S |
分子量 |
361.3 g/mol |
IUPAC名 |
2-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13BrN4S/c1-20-14(13-4-2-3-9-17-13)18-19-15(20)21-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3 |
InChIキー |
JHPMKBHOIOUOPN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=N3 |
溶解性 |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichloro phenyl)acetamide](/img/structure/B12146370.png)
![3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B12146372.png)
![(5Z)-2-(4-fluorophenyl)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12146373.png)
![2-methoxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12146387.png)
![ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12146401.png)
![1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12146410.png)
![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12146412.png)

![(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12146431.png)
![ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate](/img/structure/B12146434.png)

![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide](/img/structure/B12146460.png)
![Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]-](/img/structure/B12146463.png)

